molecular formula C20H21N3O4 B12180897 N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12180897
M. Wt: 367.4 g/mol
InChI Key: IIVYNXKJBVBKGQ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of acetylamino, dimethoxy, and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the acetylamino and dimethoxy groups. The final step involves the formation of the carboxamide group.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Acetylamino Group: The acetylamino group can be introduced through acetylation of an amino group using acetic anhydride.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of hydroxyl groups using methyl iodide in the presence of a base.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the indole with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxyl groups

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide
  • N-[4-(acetylamino)phenyl]-3-phenylacrylamide
  • Azithromycin Related Compound H

Uniqueness

N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and indole core, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-12(24)21-13-6-5-7-14(10-13)22-20(25)16-11-15-17(26-3)8-9-18(27-4)19(15)23(16)2/h5-11H,1-4H3,(H,21,24)(H,22,25)

InChI Key

IIVYNXKJBVBKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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